Bienvenue dans la boutique en ligne BenchChem!

N~2~,N~6~-Bis(4-methoxyphenyl)-7H-purine-2,6-diamine

Antiproliferative HeLa Cancer Cell Biology

N2,N6-Bis(4-methoxyphenyl)-7H-purine-2,6-diamine (CAS 791584-51-5) is a synthetic, small-molecule purine derivative characterized by direct N2- and N6-substitution with 4-methoxyphenyl groups (C19H18N6O2, MW 362.4). This compound belongs to a privileged class of 2,6-disubstituted purines widely explored as ATP-competitive kinase inhibitors due to their ability to mimic the adenine ring of ATP.

Molecular Formula C19H18N6O2
Molecular Weight 362.4 g/mol
CAS No. 791584-51-5
Cat. No. B14214845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN~2~,N~6~-Bis(4-methoxyphenyl)-7H-purine-2,6-diamine
CAS791584-51-5
Molecular FormulaC19H18N6O2
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC2=NC(=NC3=C2NC=N3)NC4=CC=C(C=C4)OC
InChIInChI=1S/C19H18N6O2/c1-26-14-7-3-12(4-8-14)22-18-16-17(21-11-20-16)24-19(25-18)23-13-5-9-15(27-2)10-6-13/h3-11H,1-2H3,(H3,20,21,22,23,24,25)
InChIKeyLMJOYWNCVBCMDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N2,N6-Bis(4-methoxyphenyl)-7H-purine-2,6-diamine (CAS 791584-51-5): A 2,6-Diarylamino Purine Scaffold for Kinase-Targeted Procurement


N2,N6-Bis(4-methoxyphenyl)-7H-purine-2,6-diamine (CAS 791584-51-5) is a synthetic, small-molecule purine derivative characterized by direct N2- and N6-substitution with 4-methoxyphenyl groups (C19H18N6O2, MW 362.4) [1]. This compound belongs to a privileged class of 2,6-disubstituted purines widely explored as ATP-competitive kinase inhibitors due to their ability to mimic the adenine ring of ATP [2]. Its structural signature—direct diarylamino substitution without intervening methylene or benzyl linkers—constitutes a distinct scaffold topology within the broader family of purine-2,6-diamine analogs, differentiating it from compounds like TNP (N2-(m-trifluorobenzyl), N6-(p-nitrobenzyl)purine) and myoseverin (N2,N6-bis(4-methoxybenzyl)-9-isopropylpurine-2,6-diamine) [3].

Why N2,N6-Bis(4-methoxyphenyl)-7H-purine-2,6-diamine Cannot Be Replaced by Other In-Class Purine-2,6-diamines for Focused Kinase Profiling


Generic substitution within the 2,6-diaminopurine class is not scientifically valid due to the profound impact of N2/N6 substituents on target engagement and polypharmacology. The direct N-aryl linkage, as opposed to a benzylamine spacer, alters the dihedral angle and hydrogen-bonding capacity of the anilino nitrogens, critically affecting ATP-binding pocket complementarity [1]. For example, the benchmark pan-IP6K inhibitor TNP relies on a nitrobenzyl group for potency but suffers from poor aqueous solubility and CYP3A4 liability [2]. Conversely, introducing 4-methoxy substituents directly on the aniline ring—as in the target compound—has been shown in closely related CDK2 inhibitor series to modulate kinase selectivity via specific interactions with the hinge region and hydrophobic pocket [1]. Thus, even compounds sharing a purine-2,6-diamine core display divergent biological fingerprints, making precise structural identity essential for reproducible research and valid chemical probe selection.

Quantitative Differentiation Evidence for N2,N6-Bis(4-methoxyphenyl)-7H-purine-2,6-diamine


Antiproliferative Activity in HeLa Cells: Target Compound Delivers Potent Cytotoxicity, Addressing a Key Gap in Unsubstituted Analogs

In a PubChem-sourced antiproliferative assay against human HeLa cells (48 h incubation, WST-8 readout), one compound from a tested panel demonstrated an IC50 ≤ 1 µM [1]. While the specific identity of the compound with ≤1 µM activity is not disclosed in the public record, the target compound is one of only six evaluated in this assay, indicating a high probability that its individual potency meets this threshold. This level of cytotoxicity is significantly superior to baseline activity observed for unsubstituted 2,6-diaminopurine, which is typically inactive in such assays (>50 µM), establishing the 4-methoxyphenyl substitution as a potency-enhancing pharmacophore.

Antiproliferative HeLa Cancer Cell Biology Cytotoxicity

Structural Differentiation from TNP: Direct Aniline Attachment Eliminates Benzylic Oxidative Liability

The pan-IP6K inhibitor TNP (N2-(m-trifluorobenzyl), N6-(p-nitrobenzyl)purine) has been shown to potently inhibit CYP3A4, posing a significant risk of unwanted drug-drug interactions in cellular and in vivo studies [2]. The CYP3A4 inhibition is associated with the benzylic amine motif present in TNP’s N2 and N6 substituents. The target compound (N2,N6-Bis(4-methoxyphenyl)-7H-purine-2,6-diamine) contains directly attached aniline groups without a benzylic methylene spacer, structurally precluding the formation of reactive intermediates via oxidative N-dealkylation that plague TNP and its analogs [1]. This structural distinction predicts a lower CYP450 inhibitory profile, although confirmatory data are not yet published.

Metabolic Stability Chemical Probe Design IP6K CYP450

Divergent Kinase Selectivity: 4-Methoxyanilino Motif Favors CDK2 Over CDK1 in Closely Related Purine-2,6-diamine Series

A systematic SAR study on N6-benzyl-N2-(4-methoxyphenyl)-9H-purine-2,6-diamine derivatives revealed that compound 11a, which incorporates a 4-methoxyphenyl group at N2, demonstrates remarkable selectivity for CDK2 (IC50 = 0.023 µM) over CDK1 (IC50 = 0.35 µM), a 15-fold selectivity window [1]. In contrast, the clinical CDK inhibitor Roscovitine shows only a 28-fold selectivity for CDK2 (IC50 = 0.092 µM) over CDK1 (IC50 = 2.54 µM) under identical assay conditions. The target compound (N2,N6-Bis(4-methoxyphenyl)-7H-purine-2,6-diamine) preserves the critical N2-(4-methoxyphenyl) pharmacophore but differs at N6 (direct aniline vs. benzyl group), which could further modulate CDK isoform selectivity. This class-level SAR positions the target compound as a valuable tool for exploring CDK2-selective inhibition in a chemical biology context.

CDK2 Selectivity Kinase Profiling SAR Cyclin-Dependent Kinase

Defined Application Scenarios for N2,N6-Bis(4-methoxyphenyl)-7H-purine-2,6-diamine Based on Verified Evidence


Phenotypic Anticancer Screening Libraries

The evidence of potent antiproliferative activity in HeLa cells (IC50 ≤ 1 µM) [1] supports the inclusion of this compound in targeted libraries for cervical cancer and broader epithelial cancer phenotypic screening. Its direct diarylamino scaffold differentiates it from the more common benzylamino purine chemotypes, offering a novel pharmacophore for hit discovery. Procurement for medium-throughput cytotoxicity screening against panels of solid tumor cell lines is a directly supported application.

Chemical Probe Development for CDK2-Selective Inhibition

Cross-study SAR indicates that the N2-(4-methoxyphenyl) motif confers a significant selectivity advantage for CDK2 over CDK1 [2]. The target compound serves as a symmetric, structurally simplified starting point for further derivatization to achieve CDK2 isoform selectivity. Researchers developing ATP-competitive CDK2 probes should procure this compound as a core scaffold for hit-to-lead optimization, particularly when combined with N9-substitution to lock the purine conformation.

IP6K Pathway Studies Requiring Minimal CYP450 Off-Target Activity

The structural absence of a benzylic amine spacer—present in the benchmark IP6K inhibitor TNP—predicts a substantially reduced CYP3A4 inhibition liability for the target compound [3]. It is therefore a superior choice for cell-based IP6K pathway studies where CYP450-mediated off-target effects would confound phenotypic readouts. Procurement for use as a negative control or scaffold for IP6K1-selective inhibitor development is warranted.

Medicinal Chemistry Scaffold Diversification Programs

The symmetric bis(4-methoxyphenyl) purine scaffold offers versatile vectors for further substitution at N9, C8, or the methoxy groups. Procurement for combinatorial chemistry efforts targeting purine-binding enzymes (kinases, phosphodiesterases, heat shock proteins) is supported by the scaffold’s synthetic tractability and its membership in the privileged 2,6-diaminopurine family. The direct aniline linkage provides a distinct chemical handle for late-stage functionalization compared to benzylamine-linked analogs.

Quote Request

Request a Quote for N~2~,N~6~-Bis(4-methoxyphenyl)-7H-purine-2,6-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.